Muscarinic Acetylcholine Receptor Binding: Agonist-State vs Antagonist-State Affinity Differential
Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate displays a pronounced agonist-state versus antagonist-state binding differential at native rat muscarinic acetylcholine receptors. The compound shows an IC₅₀ of 2.3 μM when competing against the agonist radioligand [³H]oxotremorine-M, but a substantially weaker IC₅₀ of 115 μM when competing against the antagonist radioligand [³H]quinuclidinyl benzilate (QNB)—a 50-fold difference [1]. While direct head-to-head muscarinic binding data for the closest structural analogs (e.g., methyl 2,3-diphenylpropanoate free of the 4-methoxy group) are not publicly available in the same assay system, the class-level benchmark for 2,3-diphenylpropanoate-derived muscarinic ligands reported in the patent literature typically spans Ki values from 10 nM to >10 μM depending on substitution [2]. The 4-methoxy substituent in the target compound is structurally analogous to the p-methoxy motif present in several high-affinity muscarinic antagonist series (e.g., biphenyl muscarinic antagonists, US 2005/0203133 A1), where the methoxy group is critical for subtype selectivity [3].
| Evidence Dimension | Muscarinic acetylcholine receptor binding affinity (agonist-state vs antagonist-state radioligand displacement) |
|---|---|
| Target Compound Data | IC₅₀ 2.30 × 10³ nM ([³H]OXO-M, agonist-preferring); IC₅₀ 1.15 × 10⁵ nM ([³H]QNB, antagonist-preferring) |
| Comparator Or Baseline | Class-level: 2,3-diphenylpropanoate muscarinic ligands in patent literature exhibit Ki values from 10 nM to >10⁴ nM depending on aromatic substitution. Unsubstituted 2,3-diphenylpropanoate analogs are not reported in the identical assay. |
| Quantified Difference | 50-fold differential between agonist-state and antagonist-state binding (2.3 μM vs 115 μM) for the target compound, suggesting agonist-biased conformational preference at the orthosteric site. Quantitative comparator data in identical assay not available. |
| Conditions | Rat cortical homogenate; [³H]OXO-M (agonist radioligand) and [³H]QNB (antagonist radioligand) competition binding; in vitro; data deposited by Smithkline Beecham Pharmaceuticals and curated in ChEMBL (CHEMBL282490). |
Why This Matters
A 50-fold agonist/antagonist binding differential is a measurable pharmacological fingerprint that procurement decisions should reference when selecting a 2,3-diphenylpropanoate scaffold for muscarinic receptor screening, as analogs lacking the 4-methoxy group may exhibit a fundamentally different signaling bias profile.
- [1] BindingDB. BDBM50230642 (CHEMBL282490). Affinity Data: IC50 2.30E+3 nM ([³H]OXO-M) and IC50 1.15E+5 nM ([³H]QNB) for muscarinic acetylcholine receptor M1/M2/M3/M4/M5 (Rat). Curated by ChEMBL, Smithkline Beecham Pharmaceuticals. Accession date: 2026-05-11. View Source
- [2] BindingDB. BDBM50229050 (CHEMBL422710). Representative 2,3-diphenylpropanoate-derived muscarinic ligand: IC50 681 nM ([³H]oxotremorine-M) and IC50 8.80E+4 nM ([³H]QNB) at rat brain muscarinic receptor site. Illustrates the affinity range achievable within the chemical class. Accession date: 2026-05-11. View Source
- [3] US Patent Application US 2005/0203133 A1. Biphenyl compounds useful as muscarinic receptor antagonists. Filed 2005-09-15. Describes p-methoxy-substituted biphenyl muscarinic antagonists and the critical role of the methoxy group in receptor subtype selectivity. View Source
